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molecular formula C8H10N2 B2507379 1-(Pyridin-4-YL)cyclopropanamine CAS No. 1060815-26-0

1-(Pyridin-4-YL)cyclopropanamine

Cat. No. B2507379
M. Wt: 134.182
InChI Key: GOMKSDWWSUWVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440666B2

Procedure details

To 4-cyanopyridine (1.04 g, 10 mmol) in diethyl ether (50 mL), tetraisopropoxytitanium (3.27 mL, 11 mmol) and ethylmagnesium bromide (6.3 mL, 22 mmol, 3 M in diethyl ether) were added dropwise in a nitrogen stream at −78° C., and after 10 minutes, the reaction solution was warmed to room temperature and stirred for 1.5 hours and then stirred with a borane-tetrahydrofuran complex (21.5 mL, 20 mmol. 0.93 M in tetrahydrofuran) for 1 hour. After completion of the reaction, the reaction solution was diluted with diethyl ether (10 mL), and dilute hydrochloric acid (30 mL, 1 M) was added dropwise. After addition of aqueous sodium hydroxide (100 mL, 10% w/v), the reaction solution was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give the desired product (2.6% yield).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
catalyst
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
2.6%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[CH2:9]([Mg]Br)[CH3:10].B.O1CCCC1.[OH-].[Na+]>C(OCC)C.Cl.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[N:6]1[CH:7]=[CH:8][C:3]([C:1]2([NH2:2])[CH2:10][CH2:9]2)=[CH:4][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3.27 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
21.5 mL
Type
reactant
Smiles
B.O1CCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C1(CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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